molecular formula C22H20F3N3O3 B2840843 2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 941909-68-8

2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2840843
CAS No.: 941909-68-8
M. Wt: 431.415
InChI Key: SITJRWIFJIFYCH-UHFFFAOYSA-N
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Description

2-((2-Morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, a morpholine ring, and a trifluoromethylphenyl group, making it a molecule of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by morpholine.

    Attachment of the Trifluoromethylphenyl Group: This step involves the coupling of the quinoline-morpholine intermediate with a trifluoromethylphenyl acetic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present in derivatives of the compound, using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products of these reactions depend on the specific functional groups involved. For example, oxidation of the quinoline core may yield quinoline N-oxides, while reduction of nitro groups would produce amines.

Scientific Research Applications

2-((2-Morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide has several applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the morpholine ring may enhance solubility and bioavailability. The trifluoromethyl group can increase the compound’s metabolic stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-((2-Morpholinoquinolin-8-yl)oxy)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.

    2-((2-Piperidinylquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide: Contains a piperidine ring instead of morpholine, potentially altering its biological activity.

Uniqueness

The presence of the trifluoromethyl group in 2-((2-morpholinoquinolin-8-yl)oxy)-N-(2-(trifluoromethyl)phenyl)acetamide distinguishes it from similar compounds, providing enhanced metabolic stability and potentially greater efficacy in biological systems.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential advancements in medicinal chemistry and industrial applications.

Properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-1-2-6-17(16)26-20(29)14-31-18-7-3-4-15-8-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITJRWIFJIFYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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